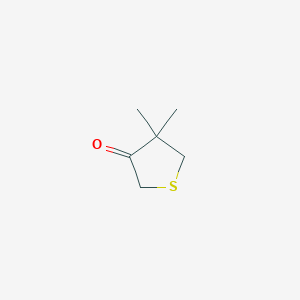
2-(bromomethyl)-1,4-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as alkylating agents in organic synthesis . For instance, 2-Bromoethyl ether is an organobromine compound used in the manufacture of pharmaceuticals and crown ethers .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a suitable precursor with a brominating agent . For example, the synthesis of 2-(bromomethyl)-2-butyl hexanoic acid involves a series of reactions, including bromination .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions with aldehydes and ketones to form α-methylene-butyrolactones .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their specific structure. For instance, they may have different densities, refractive indices, and hazard properties .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-(bromomethyl)-1,4-oxathiane can be achieved through the bromination of 2-methyl-1,4-oxathiane followed by deprotonation and treatment with a brominating agent.", "Starting Materials": [ "2-methyl-1,4-oxathiane", "Bromine", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,4-oxathiane in acetic acid and add bromine dropwise with stirring until the solution turns yellow.", "Step 2: Add sodium hydroxide solution to the reaction mixture to deprotonate the oxathiane ring.", "Step 3: Add excess bromine to the reaction mixture to brominate the deprotonated oxathiane ring.", "Step 4: Quench the reaction with water and extract the product with an organic solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1823323-57-4 |
Nom du produit |
2-(bromomethyl)-1,4-oxathiane |
Formule moléculaire |
C5H9BrOS |
Poids moléculaire |
197.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



